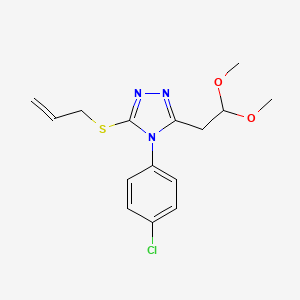
N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is widely distributed in the central nervous system and peripheral tissues. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.
Applications De Recherche Scientifique
Catalytic Applications
Cu/Oxalic Diamide-Catalyzed Reactions
A study by Chen et al. (2023) highlights the efficiency of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions. This research demonstrates the compound's ability to facilitate the coupling of (hetero)aryl halides with 1-alkynes, leading to the creation of internal alkynes with great diversity. The findings indicate potential applications in synthetic chemistry and materials science due to the broad applicability of the coupling process (Chen, Li, Xu, & Ma, 2023).
Material Science and Organic Synthesis
Synthesis and Characterization of Pyridine Derivatives
Research by Flefel et al. (2018) involves the synthesis of a series of novel pyridine and fused pyridine derivatives starting from a base compound related to N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing the compound's versatility in creating biologically active molecules. This opens avenues in drug development and the study of organic compounds with potential health benefits (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Structural and Molecular Analysis
Crystal Chemistry Analysis
The study conducted by Malone et al. (1997) focuses on the synthesis, characterization, and crystal chemistry of compounds related to N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. The research offers insights into the compound's molecular structure, highlighting the importance of intermolecular interactions in determining the conformation and packing of molecules. Such studies are crucial for understanding the physical properties of materials and their potential applications in material science and engineering (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-5-3-7-19(16(15)2)24-21(27)20(26)23-13-17-8-11-25(12-9-17)18-6-4-10-22-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRVJLJSIJQQQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

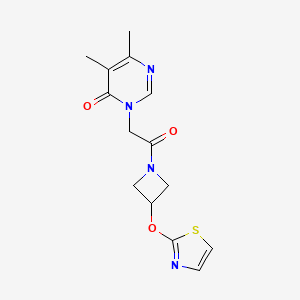
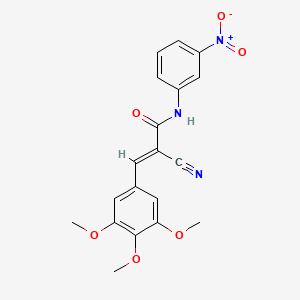

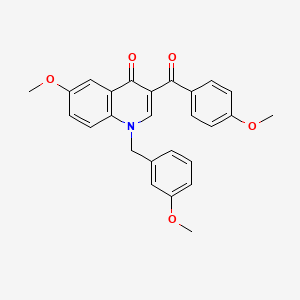
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)
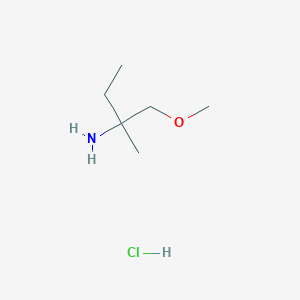
![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)

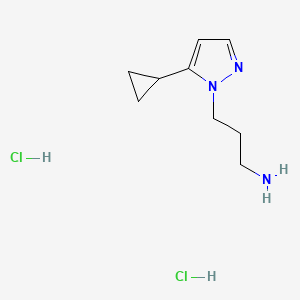
![4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2371417.png)
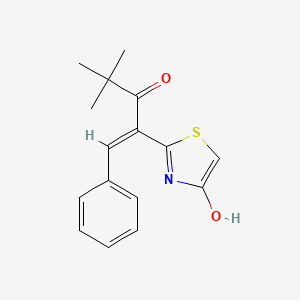
![7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2371420.png)
